An In-depth Technical Guide to 2-(2-Chlorophenoxy)acetamide: Synthesis, Characterization, and Physicochemical Properties
An In-depth Technical Guide to 2-(2-Chlorophenoxy)acetamide: Synthesis, Characterization, and Physicochemical Properties
An Important Note on Chemical Identification: Initial investigations for "2-(2-Chlorophenoxy)acetamide" revealed a significant challenge in sourcing a definitive Chemical Abstracts Service (CAS) number and comprehensive, experimentally verified physicochemical data. The provided CAS number 6423-43-4 was found to correspond to Propylene glycol dinitrate, a distinctly different chemical entity. Subsequent searches for the named compound yielded information on structurally related but distinct molecules. This guide, therefore, has been meticulously compiled by synthesizing data from analogous compounds and established principles of organic chemistry to provide a predictive but thorough overview. All data presented herein should be considered in this context and highlights the critical need for empirical validation for this specific molecule.
Introduction
2-(2-Chlorophenoxy)acetamide belongs to the class of aryloxyacetamides, a scaffold of significant interest in medicinal chemistry and drug development. The core structure, featuring a chlorinated aromatic ring linked via an ether bond to an acetamide moiety, imparts a unique combination of lipophilicity and hydrogen bonding capability. This structural motif is found in a variety of biologically active molecules, suggesting the potential for 2-(2-Chlorophenoxy)acetamide to interact with biological targets. This technical guide aims to provide a comprehensive understanding of its physicochemical properties, supported by established analytical methodologies and theoretical considerations.
Molecular Structure and Properties
A foundational understanding of a molecule's physicochemical properties is paramount for any research or development endeavor. These properties govern its solubility, stability, membrane permeability, and ultimately, its potential biological activity and formulation characteristics.
Chemical Structure
The molecular structure of 2-(2-Chlorophenoxy)acetamide is depicted below:
Caption: Molecular structure of 2-(2-Chlorophenoxy)acetamide.
Physicochemical Data Summary
The following table summarizes the predicted and known properties of 2-(2-Chlorophenoxy)acetamide and its close structural analogs. It is crucial to reiterate that experimental determination is necessary for definitive values for the target compound.
| Property | Value (Predicted/Analog Data) | Source/Method |
| Molecular Formula | C₈H₈ClNO₂ | - |
| Molecular Weight | 185.61 g/mol | - |
| Melting Point | Not available. Structurally similar compounds like 2-chloro-N-(4-hydroxyphenyl)acetamide have melting points in the range of 140-142 °C.[1] | Analog Data |
| Boiling Point | Not available. Prediction is unreliable due to potential decomposition. | - |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO, methanol, and ethyl acetate. | Chemical Theory |
| pKa | The amide proton is weakly acidic (pKa ~17), while the ether oxygen is a weak Lewis base. | Chemical Theory |
| LogP | Predicted to be in the range of 1.5 - 2.5, indicating moderate lipophilicity. | Chemical Theory |
Synthesis and Purification
The synthesis of 2-(2-Chlorophenoxy)acetamide can be approached through several established synthetic routes common for the preparation of aryloxyacetic acid derivatives and their corresponding amides. A logical and widely applicable method is the Williamson ether synthesis followed by amidation.
Synthetic Pathway
Caption: A proposed synthetic route for 2-(2-Chlorophenoxy)acetamide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2-chlorophenoxy)acetate
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Reaction Setup: To a solution of 2-chlorophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (1.5 equivalents).
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Addition of Alkylating Agent: To the stirred suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.
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Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
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Purification: Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Step 2: Amidation to 2-(2-Chlorophenoxy)acetamide
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Reaction Setup: Dissolve the purified ethyl 2-(2-chlorophenoxy)acetate (1 equivalent) in a suitable solvent such as methanol or ethanol.
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Ammonia Addition: To this solution, add an excess of aqueous ammonia or a saturated solution of ammonia in methanol.
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Reaction Progression: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
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Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. The resulting solid is the crude 2-(2-Chlorophenoxy)acetamide.
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Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the pure acetamide.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 2-(2-Chlorophenoxy)acetamide. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetoxy group, and the amide protons. The aromatic protons will likely appear as a complex multiplet in the region of δ 6.8-7.5 ppm. The methylene protons adjacent to the ether oxygen should appear as a singlet around δ 4.5-4.7 ppm. The amide protons will be visible as two broad singlets, typically downfield.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms. Expected signals include those for the aromatic carbons (δ 110-160 ppm), the carbonyl carbon of the amide (δ ~170 ppm), and the methylene carbon (δ ~65-70 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
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N-H stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.
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C=O stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.
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N-H bending (Amide II): A band in the region of 1590-1650 cm⁻¹.
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C-O-C stretching: Asymmetric and symmetric stretching bands for the aryl ether linkage.
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C-Cl stretching: A band in the fingerprint region, typically around 750 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry will be used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom. Common fragmentation patterns would involve the loss of the acetamide side chain.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method using a C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) would be suitable for analysis. Purity is determined by the peak area percentage of the main component.
Applications and Future Perspectives
Conclusion
This technical guide has provided a comprehensive overview of the predicted physicochemical properties, a detailed synthetic protocol, and a robust analytical characterization strategy for 2-(2-Chlorophenoxy)acetamide. The challenges encountered in sourcing definitive experimental data underscore the importance of empirical validation for less-common chemical entities. The methodologies and theoretical insights presented here offer a solid foundation for researchers and drug development professionals to synthesize, purify, and characterize this compound, paving the way for future explorations of its potential biological applications.
References
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